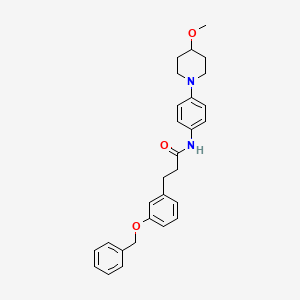

2,6-difluoro-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzamide compounds typically involves multiple steps, starting from basic aromatic acids or their derivatives. For example, the synthesis of similar compounds has been achieved through a multi-step process, including chlorination, aminolysis, reduction, and condensation reactions, highlighting the complexity and the necessity of precise conditions for successful synthesis (Wang et al., 2013; Gong Ping, 2007).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including 2,6-difluoro-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide, is characterized by the presence of a benzamide core, substituted with various functional groups that significantly influence the compound's physical and chemical properties. X-ray diffraction and NMR spectroscopy are commonly employed techniques for the structural characterization of such compounds, providing detailed insights into their molecular geometry and conformation (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, condensations, and cyclization reactions, which can be utilized to further modify the molecular structure and introduce new functional groups. These reactions are crucial for the synthesis of more complex molecules and for the exploration of their potential applications in various fields (Back & Nakajima, 2000).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, solubility, and crystallinity, are directly influenced by their molecular structure. For instance, the introduction of fluorine atoms or methoxy groups can significantly affect the compound's solubility in organic solvents and its thermal stability (Liu et al., 2013).

Chemical Properties Analysis

The chemical properties of 2,6-difluoro-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide, including reactivity, acidity/basicity, and electrochemical behavior, are determined by the functional groups present in the molecule. For example, the presence of a sulfonyl group can enhance the compound's acidity, while a pyrrolidinyl group might contribute to its basicity. These properties are essential for understanding the compound's behavior in chemical reactions and its potential biological activity (Ife et al., 1989).

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Synthesis of PET Imaging Agents : One study describes the synthesis of a related compound as a potential PET agent for imaging B-Raf(V600E) in cancers. The synthesis involved multiple steps, starting from 2,6-difluorobenzoic acid, leading to a compound with a similar difluoro- and sulfonyl- motif for radiolabeling, highlighting its application in diagnosing and studying cancer progression (Wang et al., 2013).

Material Science and Polymer Chemistry

Fluorinated Polyamides : Research on novel soluble fluorinated polyamides containing pyridine and sulfone moieties, synthesized using a diamine with pyridine and trifluoromethylphenyl groups, reveals applications in producing materials with high thermal stability, solubility in organic solvents, and potential for creating strong, transparent films (Liu et al., 2013).

Chemical Synthesis and Herbicidal Activity

Herbicidal Sulfonylureas : Another area of application includes the synthesis of fluoro intermediates for herbicidal sulfonylureas, demonstrating the role of fluorination and sulfonylation in developing selective herbicides. This showcases the agricultural implications of such compounds, especially in improving selectivity and effectiveness of herbicides (Hamprecht et al., 1999).

properties

IUPAC Name |

2,6-difluoro-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N2O4S/c1-27-14-7-9-15(10-8-14)28(25,26)23-11-3-4-13(23)12-22-19(24)18-16(20)5-2-6-17(18)21/h2,5-10,13H,3-4,11-12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDJNCBKCITVRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetamidophenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2494360.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2494362.png)

![N-[5-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridin-2-yl]prop-2-enamide](/img/structure/B2494364.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494366.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2494368.png)

![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2494373.png)

![3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2494374.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2494375.png)